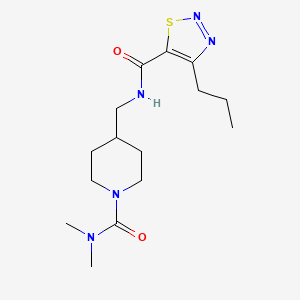

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a piperidine core substituted with a dimethylcarbamoyl group at the 1-position and a methyl-linked 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety. Its synthesis likely follows established routes for analogous thiadiazole carboxamides, involving hydrolysis of ester intermediates followed by coupling with amines using reagents like HATU or EDCI .

Properties

IUPAC Name |

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2S/c1-4-5-12-13(23-18-17-12)14(21)16-10-11-6-8-20(9-7-11)15(22)19(2)3/h11H,4-10H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVXTSXHDGXKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C13H20N4O2S

- Molecular Weight : 280.39 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Reduction of inflammatory markers in vitro and in vivo.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Cell Signaling Pathways : It can influence pathways related to apoptosis and cell growth.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µg/mL | |

| Anticancer | HeLa Cells | 12 µM | |

| Anti-inflammatory | RAW 264.7 Cells | 20 µg/mL |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of the compound against various pathogens including Staphylococcus aureus and E. coli. Results indicated significant inhibition with an IC50 value of 15 µg/mL, suggesting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies on HeLa cells demonstrated that this compound inhibited cell proliferation with an EC50 value of 12 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Case Study 3: Anti-inflammatory Effects

Research conducted on RAW 264.7 macrophages showed that the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations as low as 20 µg/mL, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperidine-Thiadiazole/Thiazole Scaffolds

A. 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide

- Structure : Features a thiazole-4-carboxamide linked to a piperidin-4-yl group substituted with a brominated pyrazole-carbonyl moiety.

- Bioactivity : Exhibits fungicidal and antiviral activity against tobacco mosaic virus (TMV) .

- Key Difference : Replaces the 1,2,3-thiadiazole with a thiazole ring, which may alter electronic properties and target selectivity.

B. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structure : Simpler scaffold with isoxazole and thiazole rings.

- Synthesis : Crystallographic data confirms planar carboxamide geometry, a feature critical for binding interactions .

- Key Difference : Lacks the piperidine-carbamoyl group, reducing conformational flexibility compared to the target compound.

Pharmacological Profiles of Thiadiazole Derivatives

- Antimicrobial Activity : 4-Methyl-N’-(3-alkylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides demonstrate antioxidant and antitumor activity, with IC50 values <10 µM against bacterial strains .

- Antiviral Activity : Piperidine-linked thiazole carboxamides (e.g., compound in ) show TMV inhibition rates >60% at 500 µg/mL, suggesting the target compound’s thiadiazole moiety may enhance similar activity.

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Key Research Findings

- Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole ring in the target compound may confer greater metabolic stability compared to thiazole derivatives, as sulfur-rich heterocycles often resist oxidative degradation .

- Piperidine Substitutions : The dimethylcarbamoyl group on piperidine could enhance solubility via hydrogen bonding, contrasting with lipophilic substituents (e.g., brominated pyrazole in ) that improve membrane permeability.

- Antiviral Mechanisms : Thiadiazole derivatives may inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRp), a mechanism observed in TMV inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.